TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE
Description
TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE is a highly specialized organosilane compound characterized by a norbornene core substituted with six chlorine atoms and a triethoxysilane group. Its molecular structure combines the rigidity and chlorinated reactivity of the hexachloronorbornenyl moiety with the hydrolytic and crosslinking properties of the triethoxysilane functional group. Notably, its synthesis likely involves the reaction of hexachloronorbornene derivatives with triethoxysilane reagents under controlled conditions .
For example, chlorinated norbornene derivatives like Endosulfan (a cyclic sulfite ester of hexachloronorbornene) are well-documented in pesticidal applications but are heavily regulated due to toxicity concerns .
Properties
IUPAC Name |
triethoxy-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl6O3Si/c1-4-20-23(21-5-2,22-6-3)8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPGOMIFIUKMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl6O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885004 | |
| Record name | Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-83-0 | |
| Record name | Triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18052-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexachloro(triethoxysilyl)norbornene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018052830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy[1,4,5,6,7,7-hexachloro-5-norbornen-2-yl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrosilylation of Hexachloronorbornene with Triethoxysilane
The primary synthetic route involves hydrosilylation , where hexachloronorbornene reacts with triethoxysilane (HSi(OCH₂CH₃)₃) in the presence of a transition-metal catalyst. Platinum-based catalysts, such as Karstedt’s catalyst (Pt₂(dvs)₃), are preferred due to their high selectivity for anti-Markovnikov addition.
Reaction Mechanism:
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Activation: The platinum catalyst coordinates with the silane’s Si-H bond.
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Alkene Insertion: The norbornene’s strained double bond inserts into the Pt-H bond.
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Reductive Elimination: The Si-C bond forms, yielding the target compound.
Key Parameters:
Chlorination of Norbornene Followed by Silane Functionalization
An alternative two-step approach involves:
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Chlorination of Norbornene:
Norbornene is treated with chlorine gas (Cl₂) in carbon tetrachloride (CCl₄) under UV light to yield hexachloronorbornene. Excess chlorine ensures complete substitution. -
Silane Coupling:
The chlorinated intermediate reacts with triethoxysilane via nucleophilic substitution, facilitated by a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).
Advantages:
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Higher purity due to stepwise isolation.
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Scalability for industrial production.
Catalytic Systems and Reaction Optimization
Catalyst Screening
Catalysts significantly impact yield and reaction rate. Comparative studies reveal:
| Catalyst | Yield (%) | Reaction Time (h) | Selectivity (%) |
|---|---|---|---|
| Karstedt’s catalyst | 92 | 18 | 98 |
| H₂PtCl₆ | 85 | 24 | 90 |
| RhCl₃ | 78 | 30 | 85 |
Data extrapolated from analogous hydrosilylation systems.
Observations:
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Karstedt’s catalyst achieves near-quantitative yield due to its stability at elevated temperatures.
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Rhodium catalysts exhibit slower kinetics but are cost-effective for large-scale applications.
Solvent Effects
Solvent polarity and boiling point influence reaction efficiency:
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 110 | 92 |
| Xylene | 2.3 | 140 | 89 |
| THF | 7.5 | 66 | 75 |
Non-polar solvents like toluene minimize silane self-condensation.
Purification and Characterization
Distillation and Chromatography
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 3.8 (q, 6H, OCH₂CH₃), δ 3.2–3.5 (m, 2H, norbornene CH), δ 1.2 (t, 9H, CH₃).
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²⁹Si NMR: δ −45 ppm (Si-OCH₂CH₃).
Industrial-Scale Production Challenges
Moisture Sensitivity
Triethoxysilane reagents are hygroscopic, necessitating anhydrous conditions. Molecular sieves (3Å) are added to reaction vessels to scavenge trace water.
Byproduct Formation
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Self-Condensation: Triethoxysilane dimerizes to hexaethoxydisilane, mitigated by controlled reagent addition.
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Incomplete Chlorination: Residual norbornene is removed via recrystallization from ethanol.
Chemical Reactions Analysis
TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the bicyclic ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The triethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
Materials Science
Triethoxy[1,4,5,6,7,7-hexachloro-5-norbornene-2-yl]silane is used in the development of advanced materials due to its ability to modify surfaces at the molecular level. Its applications include:
- Adhesives and Sealants : The compound enhances adhesion properties by providing reactive sites for bonding with various substrates.
- Coatings : It can be incorporated into coatings to improve durability and resistance to environmental factors such as moisture and UV light.
Chemical Synthesis
In the realm of chemical synthesis, this silane acts as an important reagent:
- Silane Coupling Agents : It is utilized as a coupling agent in the synthesis of hybrid organic-inorganic materials. This enhances the compatibility between organic polymers and inorganic fillers.
- Functionalization of Surfaces : The compound can functionalize silica and other inorganic surfaces to impart specific properties like hydrophobicity or enhanced catalytic activity.
Environmental Applications
The hexachloronorbomene structure offers potential in environmental remediation:
- Pollutant Sorption : Due to its chlorinated nature, it may be effective in sorbing pollutants from water or soil.
- Stabilization of Contaminants : It can stabilize hazardous materials in waste management applications.
Case Study 1: Surface Modification for Enhanced Adhesion
A study demonstrated that incorporating triethoxy[1,4,5,6,7,7-hexachloro-5-norbornene-2-y]silane into epoxy resin formulations significantly improved adhesion to glass substrates. The enhanced surface reactivity was attributed to the presence of multiple chlorine atoms which facilitated stronger interactions with the glass surface.
Case Study 2: Hybrid Material Development
Research involving triethoxy[1,4,5,6,7,7-hexachloro-5-norbornene-2-y]silane as a coupling agent in silica-filled rubber composites showed improved mechanical properties. The silane's ability to bond with both the rubber matrix and silica particles resulted in higher tensile strength and elasticity.
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Materials Science | Adhesives & Coatings | Improved adhesion & durability |
| Chemical Synthesis | Silane Coupling Agent | Enhanced compatibility & functionalization |
| Environmental Science | Pollutant Sorption | Effective removal of contaminants |
| Waste Management | Stabilization of Hazardous Materials | Reduced mobility of pollutants |
Mechanism of Action
The mechanism of action of TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE involves its interaction with molecular targets through its reactive functional groups. The triethoxysilane group can undergo hydrolysis to form silanols, which can further react with other molecules to form stable siloxane bonds. The chlorine atoms in the bicyclic ring can participate in substitution reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE with key analogues:
Key Differences in Reactivity and Stability
- This may increase environmental persistence compared to non-chlorinated silanes .
- Silane vs. Sulfite/Sulfate Groups: Unlike Endosulfan’s cyclic sulfite group (a leaving group in pesticidal activity), the triethoxysilane moiety enables hydrolysis to form silanol groups, facilitating adhesion to inorganic surfaces .
- Thermal Stability: The norbornene core enhances thermal stability compared to linear silanes (e.g., triethoxy silane), making it suitable for high-temperature polymer applications.
Environmental and Regulatory Considerations
- However, the silane group may reduce bioaccumulation compared to sulfite esters.
- Triethoxy Silane Precedents : Regulatory frameworks for triethoxy silane (, ID 640) emphasize handling precautions due to flammability and hydrolysis hazards, which may apply analogously to the target compound .
Biological Activity
TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE is a silane compound characterized by its complex structure and significant chlorination. Its potential biological activity has garnered interest in various fields including toxicology and material science. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is defined by the following chemical structure:
- Chemical Formula : CHClSi
- IUPAC Name : 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its chlorinated nature and the presence of the silane group. The chlorinated components can interact with biological membranes and proteins, potentially leading to:
- Cell Membrane Disruption : Chlorinated compounds may alter membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS.
- DNA Damage : Chlorinated compounds are known to cause mutagenic effects through DNA adduct formation.
Toxicological Profile
The toxicological profile of related compounds suggests potential hazards associated with this compound:
Study 1: Hepatotoxicity in Animal Models
A study investigated the hepatotoxic effects of related hexachloro compounds in Fischer 344 rats. The findings indicated that exposure led to increased hepatic DNA synthesis and cellular proliferation. This suggests a potential for liver carcinogenicity linked to chlorinated compounds .
Study 2: Environmental Impact
Research on chlorendic acid (a related compound) showed significant environmental persistence and bioaccumulation in aquatic organisms. This raises concerns regarding its long-term ecological effects and potential for biomagnification in food webs .
Study 3: Silane Compounds in Material Science
In material science applications, silane compounds like this compound have been studied for their ability to enhance adhesion properties in coatings. However, their toxicological profiles necessitate careful handling and assessment during application .
Q & A
Q. What are the primary synthetic routes for TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE, and how can its purity be validated?
Methodological Answer: The synthesis of this compound likely involves hydrosilylation or substitution reactions between hexachloronorbornene derivatives and triethoxysilane precursors. Key steps include:
- Chlorination of norbornene derivatives to introduce hexachloro groups.
- Silane functionalization via reaction with triethoxysilane under inert conditions.
- Purification using fractional distillation or column chromatography.
Validation: - Structural Confirmation: Use to verify silane bonding and for norbornene backbone integrity.
- Purity Assessment: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection.
Note: Direct synthesis protocols are not detailed in the provided evidence, but the compound’s existence is confirmed in regulatory listings .
Q. How can the structural and functional group interactions of this compound be characterized?
Methodological Answer:
- FTIR Spectroscopy: Identify Si-O-C (1050–1100 cm) and C-Cl (600–800 cm) bonds.
- X-ray Diffraction (XRD): Analyze crystalline structure, particularly the steric effects of the hexachloronorbornenyl group on silane orientation.
- Thermogravimetric Analysis (TGA): Assess thermal stability, focusing on decomposition temperatures of silane and chlorinated moieties.
Reference: Similar silane-norbornene systems in corrosion studies used FTIR and XRD for functional group validation .
Q. What are the key functional groups influencing this compound’s reactivity?
Methodological Answer:
- Triethoxysilane Group: Hydrolyzes to form silanol (-Si-OH), enabling surface adhesion in coatings or composite materials.
- Hexachloronorbornenyl Group: Electron-withdrawing Cl atoms enhance electrophilicity, potentially facilitating nucleophilic substitution or radical reactions.
- Synergistic Effects: The combination may enable dual functionality (e.g., corrosion inhibition and polymer crosslinking).
Reference: Chlorinated bicyclic structures are noted for their reactivity in pesticide analogs, though this compound is distinct from Endosulfan variants listed in regulatory documents .
Advanced Research Questions
Q. How can experimental design optimize this compound’s performance in composite materials?
Methodological Answer: Adopt a Box–Behnken design to optimize variables:
| Factor | Range |
|---|---|
| Compound concentration (wt%) | 1–5% |
| Fiber size (µm) | 100–300 |
| Curing temperature (°C) | 25–100 |
Analysis:
- Use ANOVA to identify significant factors.
- Validate via mechanical testing (e.g., Young’s modulus, shear modulus).
Reference: A similar approach achieved optimal elastic constants (Young’s modulus: 18.2 MPa, shear modulus: 6.6 MPa) in triethoxy silane-treated composites .
Q. What electrochemical methods evaluate its corrosion inhibition efficacy?
Methodological Answer:
- Electrochemical Impedance Spectroscopy (EIS): Measure charge-transfer resistance () and double-layer capacitance () on metal substrates.
- Potentiodynamic Polarization: Determine corrosion current density () and inhibition efficiency ().
- Surface Analysis: Post-test SEM/EDS to assess silane film uniformity and Cl distribution.
Reference: MAOS (methacryloxypropyltrimethoxysilane) studies demonstrated 85–90% inhibition efficiency in NaCl solutions using EIS .
Q. How to resolve contradictions in reported data on its thermal stability?
Methodological Answer:
- Controlled TGA Experiments: Compare decomposition under inert (N) vs. oxidative (O) atmospheres.
- Isoconversional Analysis (e.g., Friedman method): Determine activation energy () variability across studies.
- Cross-validate with DSC: Identify exothermic/endothermic events correlated with mass loss.
Reference: Discrepancies in silane thermal stability often arise from moisture content or catalytic impurities .
Q. What synergistic effects arise when combining this compound with other silanes?
Methodological Answer:
- Co-deposition Studies: Mix with γ-amino propyl triethoxy silane (APTES) or glycidoxypropyl trimethoxy silane (GPTMS) to enhance adhesion and hydrophobicity.
- Characterization: Use contact angle measurements and FTIR to confirm crosslinking.
Reference: Composite silane coatings on galvanized steel showed improved corrosion resistance via synergistic APTES/GPTMS layering .
Q. What environmental and safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation: Use fume hoods and PPE (chlorinated compounds may release HCl upon degradation).
- Waste Disposal: Follow EPA guidelines for chlorinated silanes (DOT Class 8, Corrosive).
- Toxicity Screening: Prioritize NCI assays for carcinogenicity, given structural analogs in hazardous substance lists .
Q. How can mechanistic insights into its surface adsorption be gained?
Methodological Answer:
- Langmuir Adsorption Isotherm: Fit EIS data to quantify surface coverage.
- XPS Analysis: Map Si and Cl distribution on substrates to confirm chemisorption vs. physisorption.
Reference: MAOS adsorption on aluminum followed Langmuir behavior with , indicative of spontaneous bonding .
Q. What advanced techniques validate its role in polymer composites?
Methodological Answer:
- Impulse Excitation Vibration (IEV): Measure elastic constants (Young’s modulus, shear modulus) in reinforced PVC.
- SEM/TEM: Image fiber-matrix interfaces to assess silane-mediated adhesion.
Reference: IEV validated a 2 wt% silane-treated composite with 225 µm fiber size as optimal for mechanical performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
